4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine, is a white solid . It is used as a pharmaceutical intermediate and is a key intermediate when preparing active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves an α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves the iodine reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NIS .Molecular Structure Analysis
The molecular formula of this compound is C7H5ClIN3 . The InChI code is 1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the manufacture of Tofacitinib citrate . It is also known to be an intermediate in the manufacture of other pharmaceuticals including ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363, and pevonedistat .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 293.49 . It should be stored at -20°C, sealed, and away from moisture and light .Scientific Research Applications
Antiproliferative and Antiviral Activity
4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been explored for its potential antiproliferative and antiviral activities. A study by Pudlo et al. (1990) on 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines, which include derivatives of this compound, found that certain derivatives exhibited notable cell growth inhibition in L1210 cells and antiviral activity against human cytomegalovirus and herpes simplex type 1 (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Synthesis and Structural Studies
The compound has been a subject of various synthesis and structural studies. Tumkevičius and Masevičius (2007) investigated the palladium-catalyzed cross-coupling reactions of methyl-5-amino-4-chloro- and 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate with terminal alkynes, contributing to the development of synthetic methodologies for pyrrolopyrimidines (Tumkevičius & Masevičius, 2007).
Nucleoside Antibiotics Synthesis
Another area of application is the synthesis of nucleoside antibiotics. Hinshaw et al. (1969) described the synthesis of 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics, which includes the synthesis of 4-chloro-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (Hinshaw, Gerster, Robins, & Townsend, 1969).
Leukemia Treatment
A recent study by Farshchi, Valikhani, and Ghorbani (2022) investigated the anticancer effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on the human leukemia K562 cells, revealing that the compound induced apoptosis in these cells, suggesting a potential therapeutic application in leukemia treatment (Farshchi, Valikhani, & Ghorbani, 2022).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVSDXKTRGSGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CN=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655010 | |
Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833481-37-1 | |
Record name | 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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